Cas no 1805839-82-0 (Methyl 2-(difluoromethoxy)-6-(3-oxopropyl)benzoate)

Methyl 2-(difluoromethoxy)-6-(3-oxopropyl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(difluoromethoxy)-6-(3-oxopropyl)benzoate
-
- Inchi: 1S/C12H12F2O4/c1-17-11(16)10-8(5-3-7-15)4-2-6-9(10)18-12(13)14/h2,4,6-7,12H,3,5H2,1H3
- InChI Key: UIBMADDTVKFVJZ-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=CC(=C1C(=O)OC)CCC=O)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 283
- XLogP3: 2.4
- Topological Polar Surface Area: 52.6
Methyl 2-(difluoromethoxy)-6-(3-oxopropyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015014839-250mg |
Methyl 2-(difluoromethoxy)-6-(3-oxopropyl)benzoate |
1805839-82-0 | 97% | 250mg |
489.60 USD | 2021-06-18 | |
Alichem | A015014839-500mg |
Methyl 2-(difluoromethoxy)-6-(3-oxopropyl)benzoate |
1805839-82-0 | 97% | 500mg |
855.75 USD | 2021-06-18 | |
Alichem | A015014839-1g |
Methyl 2-(difluoromethoxy)-6-(3-oxopropyl)benzoate |
1805839-82-0 | 97% | 1g |
1,504.90 USD | 2021-06-18 |
Methyl 2-(difluoromethoxy)-6-(3-oxopropyl)benzoate Related Literature
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
Additional information on Methyl 2-(difluoromethoxy)-6-(3-oxopropyl)benzoate
Recent Advances in the Study of Methyl 2-(difluoromethoxy)-6-(3-oxopropyl)benzoate (CAS: 1805839-82-0)
Methyl 2-(difluoromethoxy)-6-(3-oxopropyl)benzoate (CAS: 1805839-82-0) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential applications in drug discovery.
The compound's unique structural features, including the difluoromethoxy and 3-oxopropyl groups, contribute to its reactivity and biological activity. Recent synthetic approaches have optimized the production of Methyl 2-(difluoromethoxy)-6-(3-oxopropyl)benzoate, enabling its use in high-throughput screening and medicinal chemistry campaigns. These advancements have facilitated the identification of its interactions with various biological targets, such as enzymes and receptors involved in inflammatory pathways.
In vitro and in vivo studies have demonstrated the compound's promising pharmacological profile. For instance, research has shown that Methyl 2-(difluoromethoxy)-6-(3-oxopropyl)benzoate exhibits inhibitory effects on specific pro-inflammatory cytokines, suggesting its potential as a lead compound for the development of new anti-inflammatory therapies. Additionally, preliminary data indicate its ability to modulate cellular pathways associated with cancer progression, warranting further investigation into its anticancer properties.
The mechanistic insights gained from recent studies have also shed light on the compound's mode of action. Structural-activity relationship (SAR) analyses have identified critical functional groups that enhance its binding affinity and selectivity towards target proteins. These findings are instrumental in guiding the design of derivatives with improved pharmacokinetic and pharmacodynamic properties.
Despite these promising results, challenges remain in the clinical translation of Methyl 2-(difluoromethoxy)-6-(3-oxopropyl)benzoate. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and preclinical testing. Collaborative efforts between academic and industrial researchers are essential to overcome these hurdles and advance the compound towards clinical trials.
In conclusion, Methyl 2-(difluoromethoxy)-6-(3-oxopropyl)benzoate (CAS: 1805839-82-0) represents a valuable scaffold in drug discovery, with demonstrated potential in addressing unmet medical needs. Continued research into its biological activities and synthetic modifications will be crucial in unlocking its full therapeutic potential. This brief underscores the importance of interdisciplinary collaboration in advancing the development of this compound and its derivatives.
1805839-82-0 (Methyl 2-(difluoromethoxy)-6-(3-oxopropyl)benzoate) Related Products
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)




